molecular formula C7H10BNO3 B1586741 2-Methyl-6-methoxypyridine-3-boronic acid CAS No. 459856-12-3

2-Methyl-6-methoxypyridine-3-boronic acid

Cat. No.: B1586741
CAS No.: 459856-12-3
M. Wt: 166.97 g/mol
InChI Key: CWXWIICBKIHZFC-UHFFFAOYSA-N
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Description

2-Methyl-6-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C7H10BNO3. It is a derivative of pyridine, featuring a methoxy group at the 6-position and a boronic acid group at the 3-position. This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-6-methoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of these bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a versatile reagent in biochemical assays .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. The boronic acid group can form stable complexes with serine and threonine residues in proteins, leading to enzyme inhibition. This interaction can result in changes in gene expression and cellular function. The methoxy group in the compound can also participate in hydrogen bonding, further stabilizing these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under strong oxidizing or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites. The compound can also affect metabolic flux, altering the flow of substrates through different biochemical pathways. These interactions make this compound a valuable tool for studying metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The boronic acid group can facilitate the transport of the compound across cell membranes, while the methoxy group can enhance its solubility in aqueous environments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with specific biomolecules, leading to more targeted and efficient biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-6-methoxypyridine-3-boronic acid can be synthesized through several methods, including the direct borylation of pyridine derivatives. One common approach involves the reaction of 2-methyl-6-methoxypyridine with a boronic acid derivative under suitable conditions, such as the use of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale borylation reactions, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-methoxypyridine-3-boronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Oxidized pyridine derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-6-methoxypyridine-3-boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it valuable for constructing complex organic molecules, which are essential in drug discovery and development.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Pinacol boronic acid

  • 2-Methoxy-3-pyridinylboronic acid

Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWIICBKIHZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376724
Record name (6-Methoxy-2-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459856-12-3
Record name (6-Methoxy-2-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-methoxypyridine-3-boronic acid
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Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3-bromo-2-methylpyridine (59.8 g, 296 mmol) in dry THF (429 mL) was cooled with stirring to ˜−78° C. under a nitrogen atmosphere. A solution of n-butyl lithium (2.5 M, 130.4 mL, 326 mmol) in hexane was added dropwise over 30 min. The reaction mixture was stirred for 3 h at ˜−78° C. A solution of tri-isopropyl borate (102.7 mL, 445 mmol) in dry THF (100 mL) was added dropwise over 30 min. The reaction mixture was warmed to ambient temperature with stirring over 16 h. Acetic acid (37.35 g, 622 mmol), then water (110 mL) were added to the reaction mixture with stirring. After 2 h, the layers were separated and the organic layer was concentrated in vacuo. The residue was taken up in 2-propanol (750 mL) and solvent was removed on a rotary evaporator (bath temperature ˜50° C). The residue was triturated with ether. The product was collected by filtration and dried in vacuo (48.4 g): mp>200° C.; 1H-NMR(CD3OH, 300 MHz): δ 7.83 (d, 1H, J=8), 6.56 (d, 1H, J=8), 3.85 (s, 3H), 2.44 (s, 3H); GC-MS: 168 (M++H).
Quantity
59.8 g
Type
reactant
Reaction Step One
Name
Quantity
429 mL
Type
solvent
Reaction Step One
Quantity
130.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
102.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
37.35 g
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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